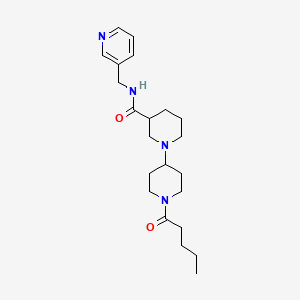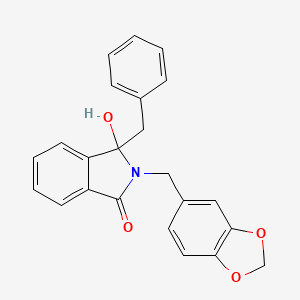![molecular formula C20H23N3O5 B5290532 ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as E-64, and it is a cysteine protease inhibitor that has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
E-64 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. E-64 has been used in scientific research to study the role of cysteine proteases in various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
E-64 acts as a cysteine protease inhibitor by binding to the active site of the enzyme and preventing the cleavage of peptide bonds. It irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. E-64 has been shown to inhibit various cysteine proteases such as cathepsins B, H, L, and S.
Biochemical and physiological effects:
E-64 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. E-64 has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2. In addition, E-64 has been shown to have anti-inflammatory properties by inhibiting the activity of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
E-64 has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. E-64 is also stable and easy to use in lab experiments. However, E-64 has some limitations. It is an irreversible inhibitor, which means that it cannot be removed once it binds to the active site of the enzyme. This can limit its use in certain experiments where reversible inhibition is required.
Zukünftige Richtungen
There are several future directions for the study of E-64. One direction is the development of E-64 derivatives with improved selectivity and potency. Another direction is the study of the role of cysteine proteases in various diseases and the development of new therapies based on the inhibition of these enzymes. E-64 has also been studied as a potential drug candidate for the treatment of COVID-19, and further research in this area is needed. Overall, E-64 has shown great potential for scientific research and therapeutic applications, and further studies are needed to fully understand its mechanism of action and potential.
Synthesemethoden
The synthesis of E-64 involves a series of chemical reactions that start with 4-methylbenzoyl chloride. The first step is the reaction of 4-methylbenzoyl chloride with piperazine to form 4-methylbenzoyl piperazine. The second step involves the reaction of 4-methylbenzoyl piperazine with ethyl chloroformate to form ethyl 4-methylbenzoyl piperazinecarboxylate. The third and final step involves the reaction of ethyl 4-methylbenzoyl piperazinecarboxylate with 2-furoylamine to form ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate, also known as E-64.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(furan-2-carbonylamino)-4-methylbenzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-27-20(26)23-10-8-22(9-11-23)19(25)15-7-6-14(2)16(13-15)21-18(24)17-5-4-12-28-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBVIXTWDYABMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glutamic acid](/img/structure/B5290471.png)
![N-benzyl-4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoroaniline](/img/structure/B5290481.png)
![2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5290489.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)

![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5290530.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
